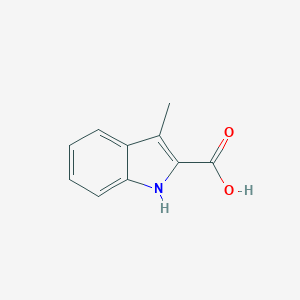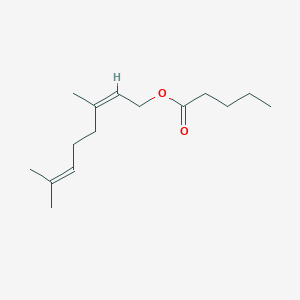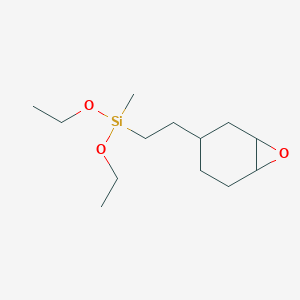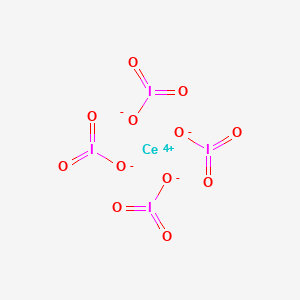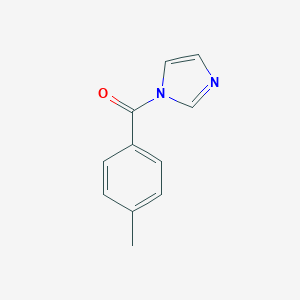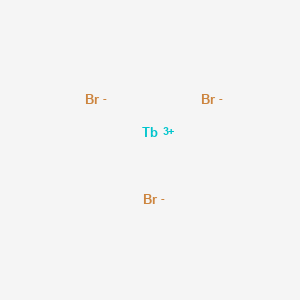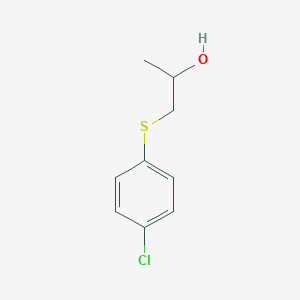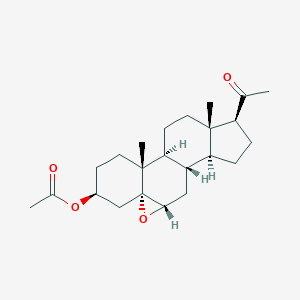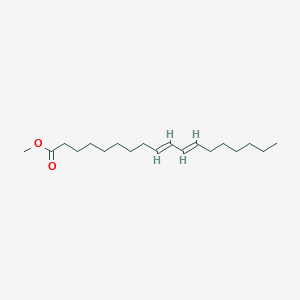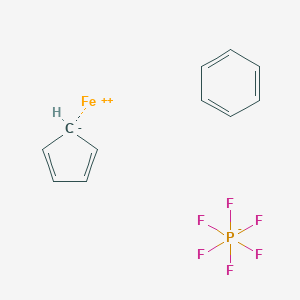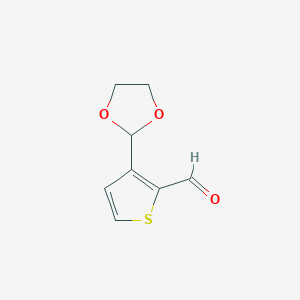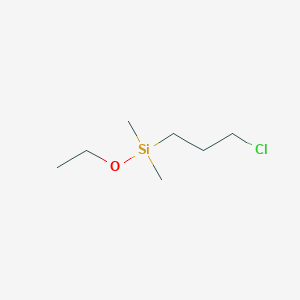
(3-氯丙基)乙氧基二甲基硅烷
描述
Synthesis Analysis
The synthesis of (3-Chloropropyl)ethoxydimethylsilane and related compounds often involves the controlled hydrolysis and condensation of chloropropyltrimethoxysilane derivatives. For instance, Rozga-Wijas et al. (2010) describe the generation of 3-chloropropylsilanetriol, a monomer for the synthesis of oligosilsesquioxanes bearing chloropropyl groups, through controlled hydrolysis of 3-chloropropyltrimethoxysilane (Rozga-Wijas et al., 2010). Marciniec et al. (2008) detail an efficient synthesis method for octakis(3-chloropropyl)octasilsesquioxane, demonstrating the versatility of chloropropylsilane compounds in generating complex siloxane structures (Marciniec et al., 2008).
Molecular Structure Analysis
The molecular structure of (3-Chloropropyl)ethoxydimethylsilane and its derivatives is characterized by the presence of a chloropropyl group attached to a siloxane backbone, which is further modified by ethoxydimethylsilyl groups. These structural features are critical for the compound's reactivity and utility in various chemical transformations.
Chemical Reactions and Properties
The chemical reactivity of (3-Chloropropyl)ethoxydimethylsilane is influenced by the presence of the chloropropyl group, which can undergo further functionalization and cross-linking reactions. For example, Hopper et al. (1980) studied the heterogeneous gas/solid reactions of 3-chloropropyltrimethoxysilane with alkoxide bases, illustrating the compound's reactivity towards substitution and elimination reactions (Hopper et al., 1980).
科学研究应用
Synthesis of Novel Silane Coupling Agent
- Scientific Field : Chemistry
- Application Summary : (3-Chloropropyl)trimethoxysilane was used in the synthesis of a new silane coupling agent, (3-(tert-butylperoxy)propyl)trimethoxysilane . This new reagent can be used as both a coupling agent and initiator .
- Methods of Application : The new reagent was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . The new reagent was characterized by 1H-NMR, FT-IR, and mass spectroscopy .
- Results : The results indicated that the new reagent had the characteristics of a coupling agent and initiator .
Modification of Halloysite Nanotubes
- Scientific Field : Materials Science
- Application Summary : (3-Chloropropyl)trimethoxysilane (CPTMS) was used to modify halloysite nanotubes (HNTs), creating HNTs-Cl . This modified material has great chemical activity and is considered a good candidate for creating new materials with applications in chemical engineering and nanotechnology .
- Methods of Application : The degree of grafting of chloro-silane onto the HNT’s surface was improved by incorporating HNTs with CPTMS under different experimental conditions . Parameters such as the dispersing media, the molar ratio of HNTs/CPTMS/H2O, refluxing time, and the type of catalyst were studied .
- Results : The greatest degree of grafting was accomplished by using toluene as a medium for the grafting process, with a molar ratio of HNTs/CPTMS/H2O of 1:1:3, and a refluxing time of 4 hours .
Adhesives and Sealants
- Scientific Field : Industrial Applications
- Application Summary : (3-Chloropropyl)dimethoxymethylsilane can be used as a coupling agent and crosslinking agent in various adhesives and sealants, such as epoxy, polyurethane, and vinyl ester .
- Methods of Application : The compound can improve the adhesion strength and water resistance of these materials .
- Results : The use of this compound in adhesives and sealants can enhance their performance .
Coatings
- Scientific Field : Industrial Applications
- Application Summary : (3-Chloropropyl)dimethoxymethylsilane can be used as a surface modifier and adhesion promoter in various coatings, such as acrylic, polyester, and epoxy . It can improve the wetting, leveling, and adhesion of the coating to the substrate .
- Methods of Application : For example, (3-Chloropropyl)dimethoxymethylsilane can be used as a coupling agent for coating aluminum or steel substrates with epoxy or polyester .
- Results : The use of this compound in coatings can enhance their performance .
Plastics and Rubber
- Scientific Field : Industrial Applications
- Application Summary : This compound can be used as a crosslinking agent and coupling agent in various plastics and rubber, such as polyolefin, styrene-butadiene rubber, and ethylene-propylene-diene monomer rubber . It can improve the mechanical properties, heat resistance, and aging resistance of the plastic or rubber .
- Methods of Application : For example, (3-Chloropropyl)dimethoxymethylsilane can be used as a crosslinking agent for crosslinking polyethylene with peroxide .
- Results : The use of this compound in plastics and rubber can enhance their performance .
Surface Modification
- Scientific Field : Materials Science
- Application Summary : (3-Chloropropyl)dimethoxymethylsilane is used as a surface modifier. It can react with various substrates, such as glass, metals, ceramics, and polymers, through a condensation or addition reaction . The hydrolyzable methoxysilyl group can hydrolyze in the presence of moisture, forming a silanol group (Si-OH) that can further condense with other silanol groups or react with the substrate surface . These reactions can improve the adhesion, wetting, and durability of the coated or bonded materials .
- Methods of Application : For example, (3-Chloropropyl)dimethoxymethylsilane can be used as a primer for bonding glass or metal substrates with silicone sealants .
- Results : The use of this compound in surface modification can enhance the performance of the materials .
安全和危害
(3-Chloropropyl)ethoxydimethylsilane is a combustible liquid . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
属性
IUPAC Name |
3-chloropropyl-ethoxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17ClOSi/c1-4-9-10(2,3)7-5-6-8/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFBEYQLKOBDQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40159243 | |
| Record name | (3-Chloropropyl)ethoxydimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40159243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloropropyl)ethoxydimethylsilane | |
CAS RN |
13508-63-9 | |
| Record name | (3-Chloropropyl)ethoxydimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13508-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloropropyl)ethoxydimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013508639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-Chloropropyl)ethoxydimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40159243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-chloropropyl)ethoxydimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.473 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3-CHLOROPROPYL)ETHOXYDIMETHYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DZ4XF983L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



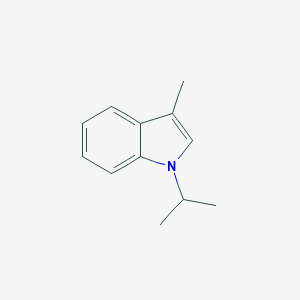
![6-Chlorobenzo[C]isoxazole](/img/structure/B84871.png)
